molecular formula C18H16FNO4 B1404420 1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1134334-88-5

1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1404420
M. Wt: 329.3 g/mol
InChI Key: KOWQTSKZUIFSIT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C18H16FNO4 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds in Environmental and Health Research

Environmental Impact and Alternatives : Research on fluorinated compounds, particularly long-chain perfluoroalkyl carboxylic acids (PFCAs) and their alternatives, has been extensive due to concerns about their persistence, bioaccumulation, and toxicity. Studies highlight the transition to safer alternatives while assessing the environmental fate and human exposure risks of both legacy and novel fluorinated substances (Wang et al., 2013).

Biodegradation of Polyfluoroalkyl Chemicals : The microbial degradation of polyfluoroalkyl chemicals, which include precursors to perfluoroalkyl acids (PFAAs) such as PFOA and PFOS, has been a significant focus. Understanding the microbial pathways and potential for defluorination is crucial for assessing the environmental fate and designing remediation strategies for these persistent compounds (Liu & Mejia Avendaño, 2013).

Carboxylic Acids in Biological Applications

Natural Carboxylic Acids and Biological Activity : The biological activities of natural carboxylic acids, such as antioxidant, antimicrobial, and cytotoxic effects, have been studied extensively. Structural variations among these compounds influence their bioactivity, offering insights into the design and application of synthetic analogs for therapeutic and environmental purposes (Godlewska-Żyłkiewicz et al., 2020).

Analytical Methods for Antioxidant Activity : Various analytical methods have been developed to determine the antioxidant activity of compounds, including those based on hydrogen atom transfer and electron transfer. Understanding these methods and the antioxidant mechanisms of specific compounds can aid in the assessment and application of antioxidants in food, pharmaceuticals, and environmental protection (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes for Organic Pollutant Degradation : The use of advanced oxidation processes (AOPs) for the degradation of recalcitrant organic pollutants, including pharmaceuticals and personal care products, has been a critical area of environmental research. Insights into the mechanisms, by-products, and biotoxicity of AOP-treated pollutants can guide the development of more efficient and safer water treatment technologies (Qutob et al., 2022).

properties

IUPAC Name

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4/c1-18(2)8-14-12(15(21)9-18)7-13(17(23)24)16(22)20(14)11-5-3-10(19)4-6-11/h3-7H,8-9H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWQTSKZUIFSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 4
1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 6
1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

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